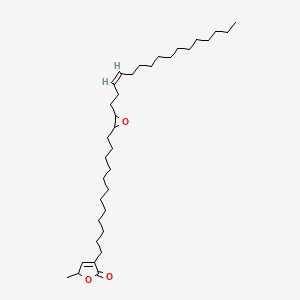
Epoxymurin-A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epoxymurin-A is a polyketide.
Epoxymurin a belongs to the class of organic compounds known as annonaceous acetogenins. These are waxy derivatives of fatty acids (usually C32 or C34), containing a terminal carboxylic acid combined with a 2-propanol unit at the C-2 position to form a methyl- substituted alpha, beta-unsaturated-gamma-lactone. One of their interesting structural features is a single, adjacent, or nonadjacent tetrahydrofuran (THF) or tetrahydropyran (THP) system with one or two flanking hydroxyl group(s) at the center of a long hydrocarbon chain. Epoxymurin a is considered to be a practically insoluble (in water) and relatively neutral molecule. Epoxymurin a has been primarily detected in urine. Within the cell, epoxymurin a is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, epoxymurin a can be found in fruits and soursop. This makes epoxymurin a a potential biomarker for the consumption of these food products.
Scientific Research Applications
Chemical and Structural Analysis
- Novel Opioid Kappa-Agonists: Epoxymurin-A, as part of the 4,5-epoxymorphinan class, was identified as a new chemical class opioid kappa-agonist. This discovery highlights its potential in opioid research and treatment development, particularly as an antipruritic agent (Kawai et al., 2008).
Oncology and Cancer Research
Cancer Epigenetics
While not directly mentioning Epoxymurin-A, this research emphasizes the growing importance of epigenetics in cancer research. This highlights the potential role substances like Epoxymurin-A could play in understanding and treating cancer through epigenetic mechanisms (Rodríguez-Paredes & Esteller, 2011).
Ependymoma Treatment
Research identified specific FDA-approved oncology drugs with selective potency in high-risk childhood ependymoma. While Epoxymurin-A is not directly referenced, this study sets a precedent for exploring new compounds in this context (Donson et al., 2018).
Follicular Lymphoma Suppression
EPH receptor A7, identified as a tumor suppressor in follicular lymphoma, underscores the potential of exploring new molecular pathways in cancer treatment, which could include compounds like Epoxymurin-A (Oricchio et al., 2011).
Angiogenesis and NF-kappaB Inhibition
- Angiogenesis Inhibition: The synthesis of (+)-epoxyquinol A, a compound related to Epoxymurin-A, was shown to inhibit the activation of NF-kappaB, a factor in angiogenesis. This suggests Epoxymurin-A’s potential role in angiogenesis-related research (Li et al., 2002).
Neurology and Brain Research
- Erythropoietin in Brain Injury: Studies on erythropoietin (EPO), a hormone involved in erythropoiesis, have shown its potential in treating brain injury and other neurological conditions. This research can provide insights into how similar compounds, like Epoxymurin-A, might influence brain health and recovery (Emir et al., 2004).
properties
CAS RN |
151484-64-9 |
|---|---|
Product Name |
Epoxymurin-A |
Molecular Formula |
C35H62O3 |
Molecular Weight |
530.9 g/mol |
IUPAC Name |
4-[12-[3-[(Z)-hexadec-3-enyl]oxiran-2-yl]dodecyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C35H62O3/c1-3-4-5-6-7-8-9-10-11-12-16-19-22-25-28-33-34(38-33)29-26-23-20-17-14-13-15-18-21-24-27-32-30-31(2)37-35(32)36/h19,22,30-31,33-34H,3-18,20-21,23-29H2,1-2H3/b22-19- |
InChI Key |
BUQYQSMGNYBXDM-QOCHGBHMSA-N |
Isomeric SMILES |
CCCCCCCCCCCC/C=C\CCC1C(O1)CCCCCCCCCCCCC2=CC(OC2=O)C |
SMILES |
CCCCCCCCCCCCC=CCCC1C(O1)CCCCCCCCCCCCC2=CC(OC2=O)C |
Canonical SMILES |
CCCCCCCCCCCCC=CCCC1C(O1)CCCCCCCCCCCCC2=CC(OC2=O)C |
Other CAS RN |
151484-64-9 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



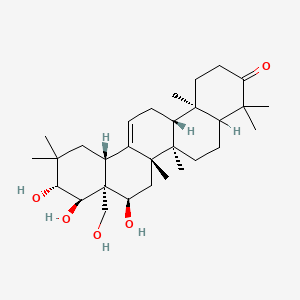
![methyl (4S,5Z,6S)-5-ethylidene-4-(2-methoxy-2-oxo-ethyl)-6-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B1237364.png)
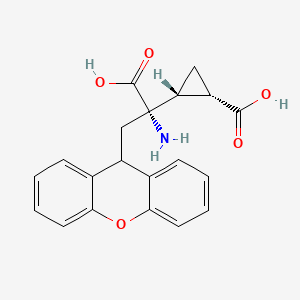
![(4R)-4-[(10S,13R,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1237368.png)


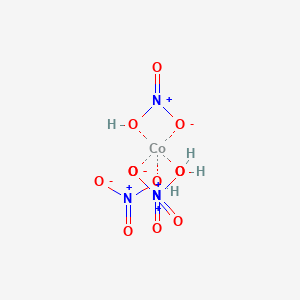
![N'-{(E)-[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B1237372.png)
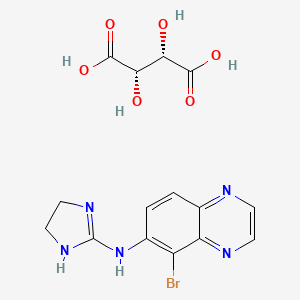
![(2S)-2-ammonio-5-{[iminio(methylamino)methyl]amino}pentanoate](/img/structure/B1237375.png)

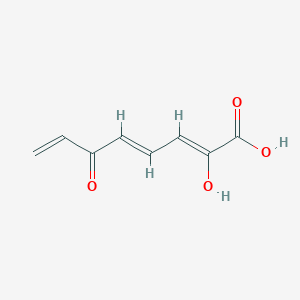
![[(3S,4R,8R,9Z,12R)-10-Methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate](/img/structure/B1237382.png)
![(4S,6R)-2-[[(3S,10R,13R)-17-[(5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1237385.png)